1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide
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Overview
Description
1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide is a synthetic organic compound belonging to the indole family. This compound is characterized by its unique structure, which includes a benzyl group, three methyl groups, and a bromide ion. It is widely used in various scientific fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide typically involves the alkylation of 1,2,3-trimethyl-1H-benzo[e]indole with benzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the bromide ion.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding benzoquinone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various indole-based compounds and dyes.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1,1,2-Trimethyl-1H-benzo[e]indole
- 2,3,3-Trimethyl-3H-benz[e]indole
- 1-Benzyl-2,3,3-trimethyl-3H-benz[e]indole
Comparison: 1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide stands out due to its unique combination of a benzyl group and three methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C22H22BrN |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-benzyl-1,2,3-trimethylbenzo[e]indol-3-ium;bromide |
InChI |
InChI=1S/C22H22N.BrH/c1-16-22(2,15-17-9-5-4-6-10-17)21-19-12-8-7-11-18(19)13-14-20(21)23(16)3;/h4-14H,15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QQNHGCFLKJVXHO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)CC3=CC=CC=C3)C4=CC=CC=C4C=C2)C.[Br-] |
Origin of Product |
United States |
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